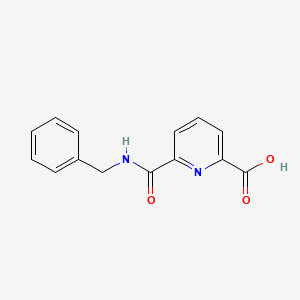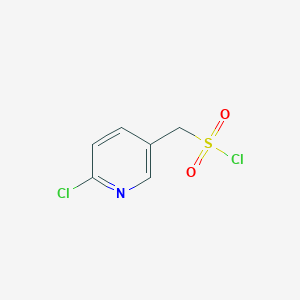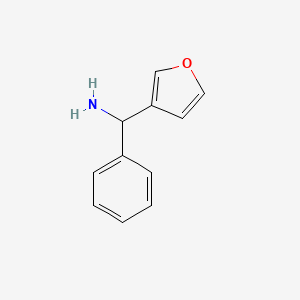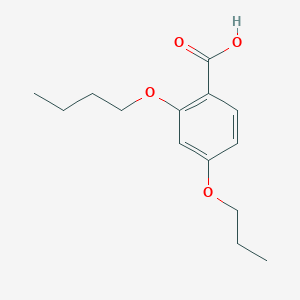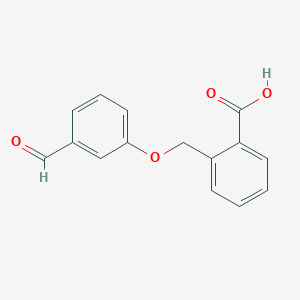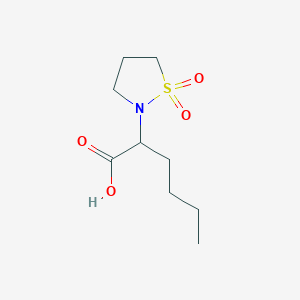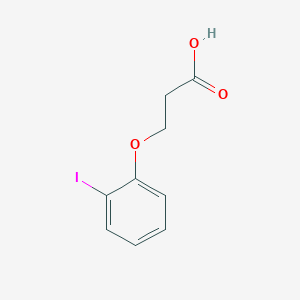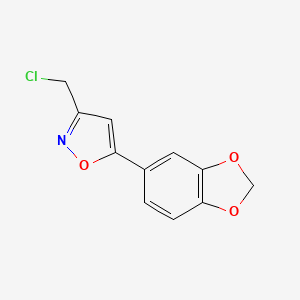
5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole
概要
説明
5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole is an organic compound that features a unique combination of a benzodioxole ring and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Chloromethylation: The final step involves the chloromethylation of the isoxazole ring, which can be carried out using chloromethyl methyl ether in the presence of a Lewis acid such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to the formation of amines.
Substitution: The chloromethyl group is reactive and can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced isoxazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The benzodioxole ring can interact with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with active site residues.
類似化合物との比較
Similar Compounds
5-(1,3-Benzodioxol-5-yl)-3-methylisoxazole: Similar structure but lacks the chloromethyl group.
5-(1,3-Benzodioxol-5-yl)-3-(hydroxymethyl)isoxazole: Contains a hydroxymethyl group instead of a chloromethyl group.
5-(1,3-Benzodioxol-5-yl)-3-(aminomethyl)isoxazole: Contains an aminomethyl group instead of a chloromethyl group.
Uniqueness
The presence of the chloromethyl group in 5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole makes it particularly reactive and versatile for further chemical modifications. This reactivity is not present in its similar compounds, making it unique for specific applications in synthesis and research.
特性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(chloromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-5-8-4-10(16-13-8)7-1-2-9-11(3-7)15-6-14-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTRXUPBQLRUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol](/img/structure/B1438754.png)


![2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid](/img/structure/B1438760.png)
![4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline](/img/structure/B1438761.png)

